molecular formula C11H10N2O B3138226 [2-(Pyrazin-2-yl)phenyl]methanol CAS No. 449758-41-2

[2-(Pyrazin-2-yl)phenyl]methanol

Cat. No. B3138226
CAS RN: 449758-41-2
M. Wt: 186.21 g/mol
InChI Key: ZCDGYDMUPLMDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Pyrazin-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is a white, crystalline powder.


Molecular Structure Analysis

The molecular structure of “[2-(Pyrazin-2-yl)phenyl]methanol” consists of a pyrazine ring attached to a phenyl group through a methanol linkage .


Physical And Chemical Properties Analysis

“[2-(Pyrazin-2-yl)phenyl]methanol” is a white, crystalline powder. It has a molecular weight of 186.21 g/mol .

Scientific Research Applications

Catalysis and Organic Synthesis

The synthesis of aromatic ketones has garnered significant attention, especially the pyridin-2-yl-methanone motifs. Researchers have developed an efficient copper-catalyzed method to produce pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation with water under mild conditions . This approach provides a sustainable and practical route for accessing these valuable intermediates.

Pharmaceutical Intermediates

The pyrazoline moiety, present in compounds like [2-(pyrazin-2-yl)phenyl]methanol, plays a crucial role in pharmacology. Pyrazolines and their analogs exhibit diverse biological activities, making them attractive scaffolds for drug development. Researchers have explored the pharmacological significance of pyrazoline-containing molecules, emphasizing their potential in pharmaceutical and agricultural sectors .

properties

IUPAC Name

(2-pyrazin-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-3-1-2-4-10(9)11-7-12-5-6-13-11/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDGYDMUPLMDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrazin-2-yl)phenyl]methanol

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-pyrazin-2-ylbenzaldehyde (9.9 mmol from the previous step) in absolute MeOH (100 mL) at 0° C. was added sodium borohydride (420 mg, 11.1 mmol) in portions. The mixture was allowed to warm to room temperature and stirred under N2 atmosphere for 2 h. The solvent was removed in vacuo and the residue was treated with saturated aqueous NH4Cl. The mixture was extracted twice with EtOAc and the combined organic extracts were washed successively with H2O and brine, dried (MgSO4), filtered and concentrated to give a brown oil. Silica gel chromatography (70% EtOAc-hexanes) afforded the title compound as a pale red-brown oil. 1H NMR (400 MHz, CDCl3): δ 8.96 (s, 1 H), 8.65–8.61 (m, 2 H), 7.62–7.46 (m, 4 H), 5.18 (t, J=7.2 Hz, 1 H), 4.49 (d, J=7.2 Hz, 2 H). LCMS (M+H): 186.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pyrazin-2-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(Pyrazin-2-yl)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[2-(Pyrazin-2-yl)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[2-(Pyrazin-2-yl)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[2-(Pyrazin-2-yl)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[2-(Pyrazin-2-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.